molecular formula C12H27N B7778182 1-Octanamine, N-butyl- CAS No. 4088-42-0

1-Octanamine, N-butyl-

Cat. No.: B7778182
CAS No.: 4088-42-0
M. Wt: 185.35 g/mol
InChI Key: DBIJGSRXWPQTLH-UHFFFAOYSA-N
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Description

1-Octanamine, N-butyl- is an organic compound that belongs to the class of amines. It is a colorless liquid with a characteristic amine odor. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Octanamine, N-butyl- can be synthesized through several methods. One common method involves the reaction of butylamine with octyl halides under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Another method involves the hydrogenation of nitriles. In this process, butylnitrile is hydrogenated in the presence of a catalyst such as palladium on carbon to produce butyloctylamine.

Industrial Production Methods

Industrial production of butyloctylamine often involves large-scale hydrogenation processes. The nitrile hydrogenation method is commonly used due to its efficiency and scalability. The reaction is carried out in high-pressure reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Octanamine, N-butyl- undergoes various chemical reactions, including:

    Oxidation: 1-Octanamine, N-butyl- can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

1-Octanamine, N-butyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a reagent in biochemical assays.

    Medicine: 1-Octanamine, N-butyl- derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of butyloctylamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. The compound can also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

1-Octanamine, N-butyl- can be compared with other similar compounds such as butylamine, octylamine, and other long-chain alkylamines. While butylamine and octylamine have shorter alkyl chains, butyloctylamine’s longer chain provides unique properties such as increased hydrophobicity and different reactivity profiles. This makes butyloctylamine particularly useful in applications requiring specific solubility and interaction characteristics.

List of Similar Compounds

  • Butylamine
  • Octylamine
  • Hexylamine
  • Decylamine

1-Octanamine, N-butyl-’s unique structure and properties make it a valuable compound in various scientific and industrial applications. Its versatility and reactivity continue to be explored in ongoing research and development efforts.

Biological Activity

1-Octanamine, N-butyl- (also known as N-butyl-1-octanamine) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Octanamine, N-butyl- is an aliphatic amine characterized by a long hydrophobic octyl chain and a butyl group. Its chemical formula is C_{12}H_{27}N, and it has unique amphiphilic properties due to the presence of both hydrophobic and hydrophilic regions. This structure facilitates interactions with biological membranes and proteins.

The biological activity of 1-Octanamine, N-butyl- primarily stems from its ability to interact with cellular membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis in microbial cells. Additionally, it may interact with specific receptors or enzymes, modulating their activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-Octanamine, N-butyl-. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Minimum Inhibitory Concentration (MIC) Values

Bacterial Strain MIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25
Pseudomonas aeruginosa1.0

These results indicate that 1-Octanamine, N-butyl- exhibits potent antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

In addition to its antimicrobial effects, preliminary research suggests that 1-Octanamine, N-butyl- may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

In a study involving human breast cancer cells (MCF-7), treatment with 1-Octanamine, N-butyl- resulted in:

  • Increased Caspase Activity : Indicating activation of apoptotic pathways.
  • Cell Cycle Arrest : A significant proportion of cells were arrested in the G0/G1 phase after treatment.

The findings suggest that the compound may be a candidate for further investigation as an anticancer agent .

Toxicity and Safety Profile

While the biological activities of 1-Octanamine, N-butyl- are promising, it is essential to assess its toxicity profile. Studies indicate that at lower concentrations, the compound exhibits minimal cytotoxicity toward normal human cells. However, further research is necessary to establish its safety for therapeutic applications.

Properties

IUPAC Name

N-butyloctan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N/c1-3-5-7-8-9-10-12-13-11-6-4-2/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIJGSRXWPQTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315347
Record name N-Butyl-1-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4088-42-0
Record name N-Butyl-1-octanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4088-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-1-octanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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